A Comprehensive Technical Guide to 3-Bromo-4-(2-methylphenyl)butan-2-one: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 3-Bromo-4-(2-methylphenyl)butan-2-one: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-Bromo-4-(2-methylphenyl)butan-2-one, a member of the α-bromo ketone class of organic compounds. These compounds are distinguished by a bromine atom on the carbon adjacent (alpha) to a carbonyl group, a structural feature that confers significant and versatile reactivity.[1][2] This document details the compound's chemical structure, physicochemical properties, and a representative synthetic protocol based on established methodologies for α-bromination. Furthermore, it explores the compound's characteristic spectroscopic signature, its principal reaction pathways, and its applications as a valuable intermediate in organic synthesis and as a potential scaffold in drug discovery, particularly in the design of targeted covalent inhibitors.[1] Safety and handling protocols are also discussed to ensure its proper use in a research environment.
Introduction: The Significance of the α-Bromo Ketone Moiety
α-Bromo ketones are a cornerstone of modern organic synthesis, serving as highly versatile electrophilic intermediates.[1] The presence of two electron-withdrawing groups—the carbonyl oxygen and the adjacent bromine atom—polarizes the α-carbon, rendering it highly susceptible to nucleophilic attack.[2] This intrinsic reactivity is the foundation for a vast array of chemical transformations, including nucleophilic substitutions (SN2 reactions) and eliminations, which are instrumental in constructing complex molecular frameworks and heterocyclic systems.[1][2]
In the context of medicinal chemistry, the electrophilic nature of the α-bromo ketone moiety has been effectively leveraged to design targeted covalent inhibitors. These molecules act as "warheads," forming a stable, irreversible covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) within the active site of a target enzyme.[1] This mode of action can lead to enhanced potency and a prolonged duration of biological effect, making α-bromo ketones a subject of intense interest for drug development professionals. 3-Bromo-4-(2-methylphenyl)butan-2-one represents a specific example of this class, offering a unique substitution pattern for exploration in synthetic and pharmaceutical research.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of 3-Bromo-4-(2-methylphenyl)butan-2-one
| Property | Value | Source |
| IUPAC Name | 3-Bromo-4-(2-methylphenyl)butan-2-one | Computed |
| Molecular Formula | C₁₁H₁₃BrO | Computed from structure[3] |
| Molecular Weight | 241.12 g/mol | Computed from formula[3] |
| Canonical SMILES | CC1=CC=CC=C1CC(C(=O)C)Br | Computed |
| InChIKey | Inferred from similar structures | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc) | General chemical principles |
Synthesis and Mechanistic Considerations
The most direct and common route for preparing α-bromo ketones is through the direct α-bromination of the corresponding parent ketone.[1] In this case, the precursor is 4-(2-methylphenyl)butan-2-one. The reaction can proceed under either acidic or basic conditions, with the acid-catalyzed pathway often being preferred to avoid side reactions and control regioselectivity.[1][6]
The overall process involves the preparation of the starting ketone, its subsequent bromination, and purification of the final product.
Caption: General workflow for the synthesis of 3-Bromo-4-(2-methylphenyl)butan-2-one.
The acid-catalyzed bromination proceeds through an enol intermediate. This mechanism is crucial as the rate-determining step is the formation of the enol, not the reaction with bromine.[6]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr formed in situ or added), increasing the acidity of the α-hydrogens.
-
Enol Formation: A base (e.g., water, acetic acid) removes an α-proton, leading to the formation of a nucleophilic enol tautomer. This is the rate-limiting step.[6]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), which acts as the electrophile.
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Objective: To synthesize 3-Bromo-4-(2-methylphenyl)butan-2-one from 4-(2-methylphenyl)butan-2-one.
Materials:
-
4-(2-methylphenyl)butan-2-one (1.0 equiv)
-
Glacial Acetic Acid
-
Bromine (1.05 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
Dissolve 4-(2-methylphenyl)butan-2-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of bromine in acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Quench any remaining bromine by adding sodium thiosulfate solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x volumes).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-Bromo-4-(2-methylphenyl)butan-2-one.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the predicted spectroscopic data based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 3-Bromo-4-(2-methylphenyl)butan-2-one
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~7.1-7.3 (m, 4H, Ar-H), ~4.5-4.8 (dd, 1H, -CH(Br)-), ~3.0-3.5 (m, 2H, -CH₂-Ar), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, -C(=O)CH₃). |
| ¹³C NMR | δ (ppm): ~200 (C=O), ~136-138 (Ar-C), ~125-131 (Ar-CH), ~45-50 (-CH(Br)-), ~35-40 (-CH₂-Ar), ~25-30 (-C(=O)CH₃), ~19 (Ar-CH₃). |
| IR | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1715 (strong, C=O stretch) , ~1600, 1490 (C=C ring stretch).[7][8] |
| Mass Spec (EI) | m/z: Molecular ion peak showing characteristic bromine isotope pattern at M⁺ (240) and M⁺+2 (242) in ~1:1 ratio.[9] Key fragments: [M-Br]⁺, [M-COCH₃]⁺. |
The most definitive features are the strong carbonyl (C=O) peak in the IR spectrum and the isotopic doublet for the molecular ion in the mass spectrum, which is a clear indicator of a monobrominated compound.[7][9]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-Bromo-4-(2-methylphenyl)butan-2-one stems from the high electrophilicity of the α-carbon, which allows it to participate in two primary reaction pathways.
The compound is an excellent substrate for SN2 reactions with a wide variety of soft and hard nucleophiles (e.g., amines, thiols, carboxylates, enolates). This allows for the straightforward introduction of diverse functional groups at the α-position, making it a valuable building block for more complex molecules.[1][2]
In the presence of a non-nucleophilic, sterically hindered base (such as pyridine or DBU), the compound can undergo an E2 elimination of HBr.[6] This reaction is a reliable method for synthesizing α,β-unsaturated ketones, which are themselves important intermediates in conjugate addition reactions.[2][6]
Caption: Key reaction pathways for 3-Bromo-4-(2-methylphenyl)butan-2-one.
Applications in Drug Discovery and Development
As a functionalized building block, 3-Bromo-4-(2-methylphenyl)butan-2-one is of significant interest to drug development professionals.
-
Synthetic Intermediate: It can be used in the synthesis of complex scaffolds where the ketone or the aryl group is further functionalized. The reactivity of the α-bromo group allows for coupling with other fragments of a target molecule.[10]
-
Covalent Inhibitor Design: The α-bromo ketone moiety is a known covalent "warhead."[1] Researchers can incorporate this molecule into a larger structure designed to have affinity for a specific enzyme's active site. Upon binding, a nearby nucleophilic residue (e.g., Cys) can attack the electrophilic α-carbon, displacing the bromide and forming an irreversible covalent bond, thus permanently deactivating the enzyme. This strategy is a powerful tool for developing highly potent and selective therapeutics.
Safety, Handling, and Storage
Compounds of this class should be handled with appropriate care in a laboratory setting.
-
Hazards: α-Bromo ketones are typically classified as irritants and lachrymators. They can cause irritation to the skin, eyes, and respiratory system.[11][12][13] Ingestion and inhalation should be strictly avoided.
-
Handling: All manipulations should be performed inside a certified chemical fume hood.[14] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[12] An eyewash station and safety shower should be readily accessible.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[11][14]
Conclusion
3-Bromo-4-(2-methylphenyl)butan-2-one is a classic example of a reactive α-bromo ketone, a functional group of enduring importance in chemical synthesis and pharmaceutical sciences. Its predictable reactivity, governed by the electrophilic α-carbon, allows it to serve as a versatile precursor to a wide range of more complex molecules. For researchers in drug development, its potential as a covalent warhead provides a valuable tool for the design of next-generation targeted therapies. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in scientific research.
References
-
Fiveable. (2025, August 15). α-bromoketone: Organic Chemistry Study Guide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(4-bromo-2-methylphenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
NextSDS. (n.d.). 3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one — Chemical Substance Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 814-75-5, 3-BROMO-2-BUTANONE. Retrieved from [Link]
-
NextSDS. (n.d.). 3-bromo-4-phenylbutan-2-one — Chemical Substance Information. Retrieved from [Link]
-
Fu, G. C., & Dai, X. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). {3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylhexan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-phenylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
Reddit. (2020, December 16). Synthesis of 3-phenyl-2-butanone?. r/chemhelp. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-2-one, 3-methyl-4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Retrieved from [Link]
-
PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Infrared Spectroscopy 4 MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 3-hydroxy-4-phenyl-2-butanone. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved from [Link]
-
Medium. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-4-chloro-3-methylbutan-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
NextSDS. (n.d.). 2-bromo-1-(3-bromo-4-methyl-phenyl)-ethanone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. 3-Bromo-4-phenylpentan-2-one | C11H13BrO | CID 64718938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 814-75-5,3-BROMO-2-BUTANONE | lookchem [lookchem.com]
- 5. 4'-Bromo-2'-methylacetophenone | 65095-33-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. 2-Butanone, 3-bromo- [webbook.nist.gov]
- 10. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. nextsds.com [nextsds.com]
- 14. chemicalbook.com [chemicalbook.com]
